2,4-Dihydroxypyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor in Organic Synthesis

2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as uracil-5-carboxylic acid) serves as a precursor for the synthesis of N1-alkylated uracil derivatives. These derivatives possess various biological properties and applications in medicinal chemistry research [].

Melamine Detection

Studies have explored the use of 2,4-dihydroxypyrimidine-5-carboxylic acid for the visual detection of melamine at parts-per-billion (ppb) levels. This method relies on the interaction between the acid and gold nanoparticles to generate a colorimetric response in the presence of melamine [].

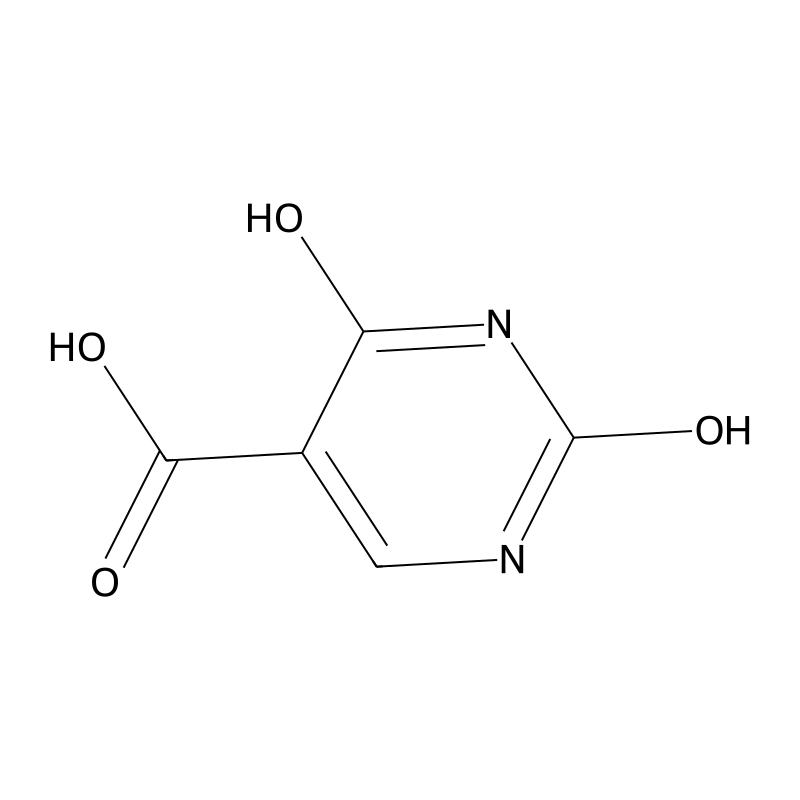

2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as isoorotic acid or uracil-5-carboxylic acid, is an organic compound with the molecular formula and a molecular weight of 156.1 g/mol. Its structure features a pyrimidine ring with hydroxyl groups at the 2 and 4 positions and a carboxylic acid group at the 5 position. This compound appears as a white to light yellow crystalline powder and has a melting point of approximately 283 °C .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it acidic.

- Condensation Reactions: It can react with amines to form amides or other nitrogen-containing compounds.

- Enzymatic Conversion: It can be converted from 5-formyluracil through enzymatic action, particularly by thymine-related enzymes .

2,4-Dihydroxypyrimidine-5-carboxylic acid exhibits several biological activities:

Several synthesis methods for 2,4-dihydroxypyrimidine-5-carboxylic acid have been documented:

- Enzymatic Synthesis: Derived from 5-formyluracil through enzymatic processes involving specific pyrimidine-related enzymes.

- Chemical Synthesis: Can be synthesized through multi-step organic reactions involving pyrimidine derivatives and carboxylation reactions.

- Hydroxylation Reactions: Hydroxylation at the 2 and 4 positions can be achieved using various hydroxylating agents under controlled conditions .

The applications of 2,4-dihydroxypyrimidine-5-carboxylic acid include:

- Pharmaceuticals: Potential use in drug formulations targeting metabolic pathways.

- Analytical Chemistry: Employed in assays for detecting specific compounds like melamine.

- Biochemical Research: Utilized in studies related to nucleic acid metabolism and enzyme inhibition .

Interaction studies of 2,4-dihydroxypyrimidine-5-carboxylic acid focus on its effects on various biological systems:

- Enzyme Inhibition: It has been studied for its ability to inhibit enzymes involved in nucleotide synthesis, which could be relevant for cancer treatment strategies.

- Binding Studies: Research indicates its potential binding interactions with other biomolecules, impacting metabolic pathways .

Several compounds share structural similarities with 2,4-dihydroxypyrimidine-5-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Uracil | Base in RNA; lacks carboxylic acid group | |

| Isoorotic Acid | Similar structure; different functional groups | |

| 5-Carboxyuracil | Directly related; shares similar properties | |

| Thymine | Methylated derivative of uracil |

The uniqueness of 2,4-dihydroxypyrimidine-5-carboxylic acid lies in its specific combination of hydroxyl and carboxylic groups, which influence its biological activity and potential applications in pharmaceuticals and analytical chemistry. Its role as an endogenous metabolite further distinguishes it from other related compounds .

2,4-Dihydroxypyrimidine-5-carboxylic acid has been known by several names throughout scientific literature, reflecting the evolution of chemical nomenclature systems. The compound is officially registered with CAS number 23945-44-0 and carries the systematic IUPAC name 2,4-dioxo-1H-pyrimidine-5-carboxylic acid. However, it is commonly referred to as isoorotic acid or uracil-5-carboxylic acid in biochemical contexts.

The "iso" prefix in isoorotic acid distinguishes it from the more common orotic acid (2,4-dihydroxypyrimidine-6-carboxylic acid), highlighting the different position of the carboxylic acid group. While orotic acid contains the carboxylic group at position 6 of the pyrimidine ring, isoorotic acid features it at position 5. This positional isomerism creates distinct biochemical properties and reactivity profiles despite their structural similarities.

Additional synonyms found in chemical databases include 5-carboxyuracil, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, and 5-uracilcarboxylic acid. This diversity in nomenclature reflects both historical naming conventions and the compound's relationship to uracil, a fundamental nucleobase in RNA.

Historical Significance in Pyrimidine Research

Pyrimidines represent one of the two classes of nucleobases found in nucleic acids, with 2,4-dihydroxypyrimidine-5-carboxylic acid occupying a distinct position in this chemical family. Research into pyrimidine derivatives gained momentum in the mid-20th century, with significant work on orotic acid and related compounds establishing their importance in nucleotide metabolism.

The study of isoorotic acid specifically advanced through investigations into pyrimidine decarboxylation mechanisms. A significant milestone occurred in 1970 when Palmatier, McCroskey, and Abbott published their work on "The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide," documenting the biochemical transformation of this compound. This research helped establish the existence of specific enzymatic pathways for pyrimidine metabolism involving isoorotic acid.

Role in Fundamental Biochemical Pathways

2,4-Dihydroxypyrimidine-5-carboxylic acid plays a role in pyrimidine metabolism, primarily as an intermediate that can be converted to uracil through decarboxylation. The enzyme uracil-5-carboxylate decarboxylase (EC 4.1.1.66) catalyzes this conversion, resulting in the formation of uracil and carbon dioxide. This reaction represents an important link between carboxylated pyrimidines and nucleobase production.

While orotic acid is recognized as a key intermediate in de novo pyrimidine synthesis, isoorotic acid appears to function in alternative or supplementary pathways. Orotic acid itself is described as "an intermediate metabolite of pyrimidine nucleotide biosynthesis and represents a minor diet constituent". By extension, the structural isomer isoorotic acid likely contributes to pyrimidine homeostasis through related but distinct biochemical routes.

It is worth noting that abnormal accumulation of orotic acid (orotic aciduria) is associated with certain hereditary metabolic diseases, and urinary orotic acid levels are monitored as a diagnostic indicator. Similar monitoring approaches might be applicable for isoorotic acid in specific metabolic contexts.

Research Progression Timeline

Research on 2,4-dihydroxypyrimidine-5-carboxylic acid has evolved from basic structural characterization to increasingly sophisticated applications. Key milestones include:

- 1970s: Fundamental enzymatic studies establishing the decarboxylation pathway from uracil-5-carboxylic acid to uracil.

- Early 2000s: Chemical synthesis routes developed, including methods to convert thymine to 2,4-dihydroxypyrimidine-5-carboxylic acid.

- 2010s: Crystal structures of isoorotic acid decarboxylases revealed "a novel catalytic mechanism of 5-carboxyl-uracil decarboxylation".

- 2020-2021: Advanced applications in peptide nucleic acid research, where isoorotic acid derivatives were designed for binding A-U base pairs in double-stranded RNA.

Recent research has particularly focused on using isoorotic acid as a building block for extended nucleobases in peptide nucleic acids (PNAs). These modified PNAs show improved affinity for specific RNA sequences, suggesting potential applications in RNA-targeting therapeutics.